2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C11H20BrO5P . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a phosphate ester, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate typically involves the reaction of cyclopentyl 3-oxobutan-2-yl phosphate with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphates or reduction to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Products include oxidized phosphates.
Reduction: Products include alcohol derivatives.
Hydrolysis: Products include cyclopentyl 3-oxobutan-2-yl phosphate and 2-bromoethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. The phosphate ester moiety can participate in hydrolysis reactions, releasing the corresponding alcohol and phosphate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromoethyl cyclohexyl 3-oxobutan-2-yl phosphate
- 2-Bromoethyl cyclopropyl 3-oxobutan-2-yl phosphate
- 2-Bromoethyl cyclobutyl 3-oxobutan-2-yl phosphate
Uniqueness
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate is unique due to its specific combination of a cyclopentyl group and a phosphate ester, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentyl group influences the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
57204-54-3 |
---|---|
Molekularformel |
C11H20BrO5P |
Molekulargewicht |
343.15 g/mol |
IUPAC-Name |
2-bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C11H20BrO5P/c1-9(13)10(2)16-18(14,15-8-7-12)17-11-5-3-4-6-11/h10-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
JNQMEBCYVSQBAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)OP(=O)(OCCBr)OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.